molecular formula C39H50O19 B058302 Baohuoside VI CAS No. 119760-73-5

Baohuoside VI

Cat. No. B058302
M. Wt: 822.8 g/mol
InChI Key: ULZLIYVOYYQJRO-OODDLEJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The eco-efficient biphasic enzymatic hydrolysis method has been developed for the green production of baohuosides, including Baohuoside I, showcasing an improved synthesis approach with high efficiency and low environmental impact (Shen et al., 2019). This method exhibits a significant improvement over conventional acid hydrolysis techniques, suggesting a potential pathway for Baohuoside VI synthesis as well.

Molecular Structure Analysis

Research on Baohuoside I and related compounds indicates detailed molecular structure elucidation, primarily through advanced analytical techniques. Although specific studies on Baohuoside VI's molecular structure are scarce, the structural analysis of closely related compounds can provide insights into its potential molecular configuration and functional groups, given the similarities within flavonoids in the Epimedium genus.

Chemical Reactions and Properties

Baohuoside compounds undergo various chemical reactions, significantly influenced by their molecular structure. For instance, Baohuoside I's reactivity under certain conditions suggests potential pathways for derivative synthesis and modifications (Jin et al., 2012). Such reactions can provide a basis for understanding Baohuoside VI's chemical behavior and its interactions with other substances.

Physical Properties Analysis

The physical properties of baohuosides, including solubility, particle size, and phase behavior, are crucial for their application and effectiveness. Studies on Baohuoside I-phospholipid complexes reveal efforts to enhance solubility and bioavailability, suggesting similar considerations could apply to Baohuoside VI (Jin et al., 2012).

Chemical Properties Analysis

The chemical properties of baohuosides, such as their reactivity, stability, and interaction with biological molecules, are key to their pharmacological effects. For instance, the interaction of Baohuoside I with cellular components to induce apoptosis in cancer cells offers insights into the potential mechanisms through which Baohuoside VI may exert similar effects (Song et al., 2012).

Scientific Research Applications

  • Biofuels and Bioproducts

    • Baohuoside I and icariin are major active compounds in Epimedium Folium (EF) and have been used in the production of biofuels and bioproducts .
    • A novel GH78 α-l-rhamnosidase AmRha catalyzed the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids (EFs) to icariin and baohuoside I .
    • The high-level expression of AmRha in Komagataella phaffii GS115 attained an enzyme activity of 571.04 U/mL .
    • The results obtained here provide a new insight into the preparation of high-value products icariin and baohuoside I from cheap raw EFs .
  • Pharmaceutical Analysis

    • Flavonoids such as baohuoside I and icaritin are the major active compounds in Epimedii Folium (EF) and possess excellent therapeutic effects on various diseases .
    • Multidisciplinary strategies have been used to enhance the therapeutic effects of these flavonoids, integrating herbal medicine, enzyme engineering, and nanotechnology .
  • Anticancer Activity

    • Baohuoside I has shown potential anticancer activity in vitro and in vivo .
    • It has been incorporated into mixed micelles based on lecithin and Solutol HS 15 to improve its solubility, which has shown a more potent antiproliferative action on non-small cell lung cancer (NSCLC) A549 cells .
    • The antitumor efficacy test in nude mice showed that Baohuoside I exhibited significantly higher antitumor activity against NSCLC with lesser toxic effects on normal tissues .
  • Inhibition of Tumor Angiogenesis

    • Baohuoside I has been found to inhibit tumor angiogenesis in multiple myeloma via the Peroxisome Proliferator–Activated Receptor γ/Vascular Endothelial Growth Factor signaling pathway .

Safety And Hazards

When handling Baohuoside VI, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLIYVOYYQJRO-OODDLEJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923099
Record name 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baohuoside VI

CAS RN

119760-73-5
Record name Baohuoside VI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
WK Li, JQ Pan, MJ Lü, PG Xiao, RY Zhang - Phytochemistry, 1996 - Elsevier
… , in the literature, there were closely similar ~3C NMR chemical shifts in the disaccharide moieties between the (1 ~ 4) linked structures baohuosides III and V [1] and baohuoside VI [1,2] …
Number of citations: 17 www.sciencedirect.com
H Liang, L Li, Y Weimen - Journal of Natural Products, 1993 - ACS Publications
… Epimedium acuminatum along with six known flavonols (tricin, icaritin, icariside I, baohuoside I, icariin, and baohuoside VI) which were isolated from this species for the first time. …
Number of citations: 12 pubs.acs.org
YS Li, YL Liu - Journal of natural products, 1990 - ACS Publications
… identified as epimedoside C, icariside I, icariin, baohuoside VI, … I gave rouhuoside [1] (28 mg), icariin (150 mg), baohuoside VI (122 mg), and hyperin (25 mg), and fraction II afforded …
Number of citations: 17 pubs.acs.org
YS Li, YL Liu - Phytochemistry, 1990 - Elsevier
… Abstract-A novel flavonol glycoside was isolated from the aerial parts of Eplmedium wushanense along with nine known flavonols; icariin, baohuoside-VI, rouhuoside, quercetin 3-…
Number of citations: 36 www.sciencedirect.com
W Yan, Y Fu, Y Ma, Y Li, X Zhang… - China Journal of Chinese …, 1998 - cnjournals.com
… They were identified as wushanicariin, baohuoside VI, kaempferol-3,7-O-alpha-L-dirhamnoside and hexandraside E. CONCLUSION: These flavones were isolated from the herb and …
Number of citations: 7 cnjournals.com
WK Li, JQ Pan, MJ Lu, PG Xiao, RY Zhang - Phytochemistry, 1996 - agris.fao.org
… davidii and baohuoside VI from E. davidii and E. pubescens, respectively, are (1 leads to 2) linked. …
Number of citations: 0 agris.fao.org
QL Luo, M Nurahmat, MH Li, J Sun, MX Chen, F Liu… - Phytomedicine, 2014 - Elsevier
Bu-Shen-Yi-Qi-Tang (BSYQT) which is prescribed on the basis of clinical experience is commonly used in clinic of traditional Chinese medicine (TCM) for asthma treatment. The …
Number of citations: 28 www.sciencedirect.com
H Yamamoto, M Iinuma - Medicinal and Aromatic Plants VII, 1994 - Springer
The genus Epimedium (family Berberidaceae), is distributed widely in eastern Asia, the Middle East, the Himalayas, and Europe (Stearn 1938). In Europe, these plants are mainly …
Number of citations: 4 link.springer.com
F Xu, Y Ding, Y Guo, B Liu, Z Kou, W Xiao… - Journal of …, 2016 - Elsevier
… Some of the compounds were reported active ingredients, such as baohuoside VI (31%, 0.32) that possesses potent osteoblast-stimulating activity as evaluated by MC3T3-E1 cell …
Number of citations: 69 www.sciencedirect.com
W Xiang, TC Suo, H Yu, AP Li, SQ Zhang… - journal of food and drug …, 2018 - Elsevier
Due to its chemical complexity, proper quality control for a Chinese medical preparation (CMP) has been a great challenge. Choosing the appropriate quality markers (Q-markers) for …
Number of citations: 23 www.sciencedirect.com

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